molecular formula C19H20N4O3S2 B545996 N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide

N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide

Cat. No. B545996
M. Wt: 416.5 g/mol
InChI Key: SKIBCTCVVSHROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRPA1-IN-2 is a potent and selective TRPA1 inhibitor which interacts with the N-terminal ankyrin repeat (ankyrinR) domain.

Scientific Research Applications

Anticonvulsant Properties

A study developed quality control methods for a compound similar to the specified chemical, which demonstrated high anticonvulsive activity, suggesting potential applications in treating seizures (Sych et al., 2018).

Photodynamic Therapy for Cancer Treatment

Research on zinc phthalocyanine derivatives containing thiadiazole showed potential as Type II photosensitizers for treating cancer using photodynamic therapy, indicating the relevance of thiadiazole derivatives in cancer treatment (Pişkin et al., 2020).

Glutaminase Inhibitors

Analogues of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, which shares a core structure with the chemical , have been evaluated for their potential as glutaminase inhibitors, with implications for cancer therapy (Shukla et al., 2012).

Antimicrobial and Antifungal Properties

Derivatives of sulfonyl-substituted thiadiazoles have shown antimicrobial and antifungal properties, suggesting that compounds with a similar structure could be promising in combating bacterial and fungal infections (Sych et al., 2019).

Antifungal Activity of Metal Complexes

Aminobenzolamide derivatives, structurally similar to the specified compound, have been found to effectively inhibit fungal growth when used in metal complexes, offering potential in antifungal applications (Mastrolorenzo et al., 2000).

Antiviral Properties

Research on thiadiazole sulfonamides, which are structurally related, indicated potential antiviral properties against tobacco mosaic virus, hinting at possible applications in virology (Chen et al., 2010).

properties

Molecular Formula

C19H20N4O3S2

Molecular Weight

416.5 g/mol

IUPAC Name

N-[5-[ethyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

InChI

InChI=1S/C19H20N4O3S2/c1-4-23(16-10-6-8-14(3)12-16)28(25,26)19-22-21-18(27-19)20-17(24)15-9-5-7-13(2)11-15/h5-12H,4H2,1-3H3,(H,20,21,24)

InChI Key

SKIBCTCVVSHROS-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC(=C3)C

Canonical SMILES

CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC(=C3)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TRPA1 IN-2;  TRPA1-IN 2;  TRPA1-IN-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide
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N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide
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N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide
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N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide
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N-(5-{[ethyl(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide

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